molecular formula C19H27N7O5 B14343265 L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- CAS No. 103418-62-8

L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)-

Cat. No.: B14343265
CAS No.: 103418-62-8
M. Wt: 433.5 g/mol
InChI Key: KVUCNHFBKJHCPR-HOTGVXAUSA-N
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Description

L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is a synthetic compound that belongs to the class of peptides It is characterized by the presence of an argininamide group, an acetylated proline residue, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a model compound in studies of peptide synthesis and modification.

    Biology: Investigated for its potential role in enzyme-substrate interactions and protein folding studies.

    Medicine: Explored for its potential therapeutic applications, including as a substrate for enzyme assays and as a component in drug design.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the nitrophenyl group allows for chromogenic detection, making it useful in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-argininamide
  • L-Argininamide, 5-oxo-L-prolyl-L-prolyl-N-(4-nitrophenyl)-

Uniqueness

L-Argininamide, 1-acetyl-L-prolyl-N-(4-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetylated proline and nitrophenyl groups contribute to its stability and reactivity, making it a valuable tool in research and industrial applications .

Properties

CAS No.

103418-62-8

Molecular Formula

C19H27N7O5

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H27N7O5/c1-12(27)25-11-3-5-16(25)18(29)24-15(4-2-10-22-19(20)21)17(28)23-13-6-8-14(9-7-13)26(30)31/h6-9,15-16H,2-5,10-11H2,1H3,(H,23,28)(H,24,29)(H4,20,21,22)/t15-,16-/m0/s1

InChI Key

KVUCNHFBKJHCPR-HOTGVXAUSA-N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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